

Application Notes and Protocols: CP-640186 Hydrochloride Oral Gavage in Mice

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Compound of Interest

Compound Name: CP-640186 hydrochloride

Cat. No.: B10774780

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation and oral administration of **CP-640186 hydrochloride** to mice via gavage. This document also includes information on the mechanism of action, relevant in vivo data, and safety considerations to guide researchers in their experimental design.

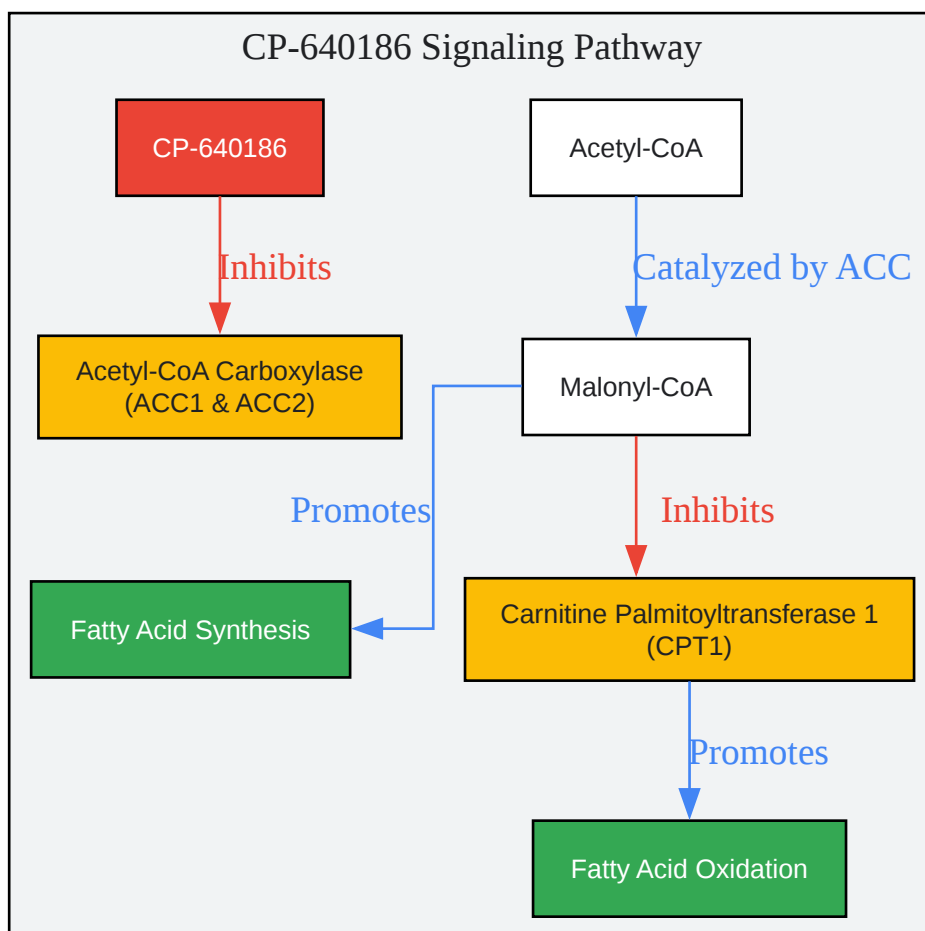
Introduction

CP-640186 is a potent, cell-permeable, and orally active inhibitor of both isoforms of Acetyl-CoA carboxylase (ACC), ACC1 and ACC2, with IC₅₀ values of 53 nM and 61 nM for the rat liver and skeletal muscle enzymes, respectively.[1][2][3][4] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[5] By inhibiting ACC, CP-640186 effectively blocks de novo lipogenesis and stimulates fatty acid oxidation.[1][3][6] These characteristics make it a valuable tool for studying metabolic diseases such as obesity and non-alcoholic fatty liver disease in preclinical models.

Mechanism of Action

CP-640186 exerts its effects by allosterically inhibiting the carboxyltransferase (CT) domain of ACC.[5][7] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and bicarbonate.[2][7] The resulting decrease in intracellular malonyl-CoA levels leads to two primary metabolic outcomes:

- **Inhibition of Fatty Acid Synthesis:** Malonyl-CoA is the primary building block for the synthesis of new fatty acids.
- **Stimulation of Fatty Acid Oxidation:** Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that controls the rate-limiting step of fatty acid entry into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 relieves this inhibition, thereby promoting the burning of fatty acids for energy.



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Mechanism of action of CP-640186.

Quantitative In Vivo Data

The following tables summarize the pharmacokinetic and pharmacodynamic properties of CP-640186 in mice following oral administration.

Table 1: Pharmacokinetic Parameters of CP-640186 in ob/ob Mice^[2]

Parameter	Value
Dose (Oral)	10 mg/kg
Bioavailability	50%
Tmax	0.25 h
Cmax	2177 ng/mL
AUC _{0-∞}	3068 ng·h/mL
Plasma Half-life	1.1 h
Clp	54 ml/min/kg

Table 2: In Vivo Efficacy (ED50) of CP-640186 in Mice^{[2][6][7]}

Efficacy Endpoint	Mouse Strain	ED50 (mg/kg)
Inhibition of Fatty Acid Synthesis	CD1	11
Inhibition of Fatty Acid Synthesis	ob/ob	4

Experimental Protocol: Oral Gavage of CP-640186 Hydrochloride in Mice

This protocol outlines the steps for the preparation and administration of **CP-640186 hydrochloride** to mice.

Materials

- **CP-640186 hydrochloride** (solid powder)
- Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water^{[8][9]}

- Sterile water for injection
- Weighing scale
- Spatula
- Conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional, for solubility enhancement)
- Animal weighing scale
- Mouse gavage needles (18-20 gauge, 1-1.5 inches with a rounded tip)[[10](#)]
- 1 mL syringes
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Formulation Preparation

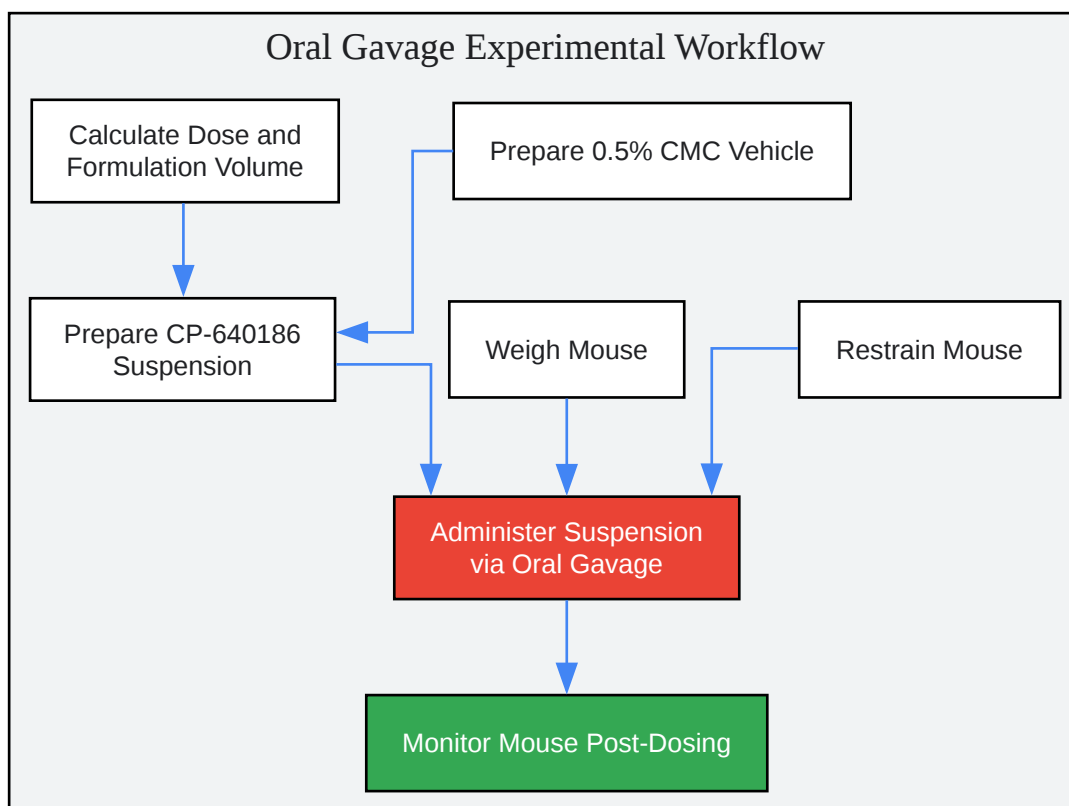
- Calculate the required amount of **CP-640186 hydrochloride** and vehicle.
 - Example calculation for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg:
 - Dose per mouse = $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
 - Volume per mouse = $10 \text{ mL/kg} \times 0.025 \text{ kg} = 0.25 \text{ mL}$
 - Concentration of dosing solution = $0.25 \text{ mg} / 0.25 \text{ mL} = 1 \text{ mg/mL}$
 - For a batch of 10 mice, you would need 2.5 mg of CP-640186 in 2.5 mL of vehicle. It is recommended to prepare a slight excess (e.g., 3-4 mL) to account for transfer losses.
- Prepare the 0.5% CMC vehicle:

- Weigh 0.5 g of CMC and slowly add it to 100 mL of sterile water while stirring to avoid clumping.
- Stir until the CMC is fully dissolved. This may take some time.
- Prepare the **CP-640186 hydrochloride** suspension:
 - Weigh the calculated amount of **CP-640186 hydrochloride** powder.
 - Add the powder to a conical tube.
 - Add the calculated volume of the 0.5% CMC vehicle.
 - Vortex the suspension vigorously for 1-2 minutes until a homogenous suspension is achieved.
 - If solubility is an issue, sonication can be used to aid in dispersion.

Oral Gavage Procedure

- Animal Preparation:
 - Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.
 - Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.[\[9\]](#)[\[10\]](#)
- Gavage Needle and Syringe Preparation:
 - Attach the appropriate size gavage needle to a 1 mL syringe.
 - Draw up the calculated volume of the CP-640186 suspension into the syringe. Ensure there are no air bubbles.
- Administration:
 - Hold the mouse in a vertical position.

- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[10] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
- Once the needle is in the esophagus, slowly dispense the contents of the syringe.
- Gently remove the gavage needle.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as difficulty breathing or lethargy.[11]
 - Continue to monitor the animals daily for any adverse effects.



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Workflow for CP-640186 oral gavage.

Safety and Toxicity Considerations

CP-640186 has been described as non-toxic in mice at therapeutic doses.[7][12] In a study involving daily oral administration for 4 weeks at a dose of 75 mg/kg, no signs of toxicity, such as an unhealthy coat, skin erythema, depression, or mortality, were observed in the mice.[8][13] However, as with any experimental compound, it is crucial to monitor animals closely for any adverse reactions. Developmental toxicity, including growth retardation and malformations, has been observed with other ACC inhibitors in rats and rabbits, suggesting caution should be exercised in studies involving pregnant animals.[14] Standard safety precautions, including the use of appropriate PPE, should be followed during the handling and preparation of the compound.

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